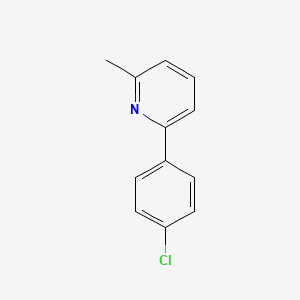

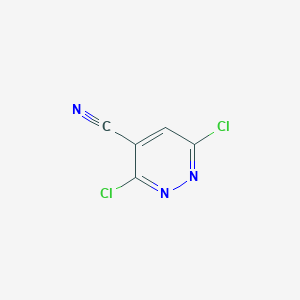

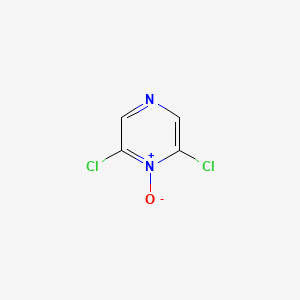

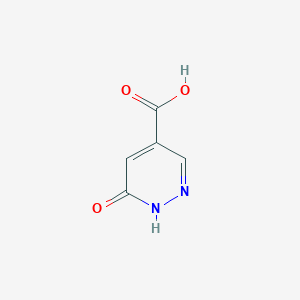

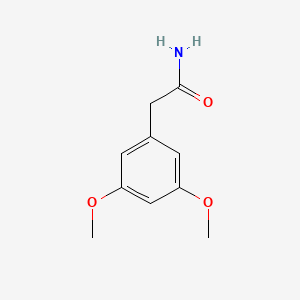

![molecular formula C11H9NO3 B1314006 2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid CAS No. 67503-08-6](/img/structure/B1314006.png)

2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

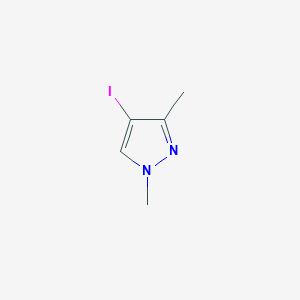

The compound seems to be a complex organic molecule that likely belongs to the class of spirocyclic compounds . Spirocyclic compounds are inherently highly 3-dimensional structures, which can improve certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability .

Synthesis Analysis

While specific synthesis methods for “2’-Oxospiro[cyclopropane-1,3’-indoline]-2-carboxylic acid” were not found, there are general methods for synthesizing spirocyclic oxindoles . For instance, Schiff’s bases of 2,7-diamino-2’-oxospiro[chromene-4,3’-indoline]-3-carbonitrile were synthesized using different aromatic aldehydes .

Scientific Research Applications

Medicinal Chemistry: Enantioselective Synthesis

Spirocyclic oxindoles, such as 2’-Oxospiro[cyclopropane-1,3’-indoline]-2-carboxylic acid , are highly valued in medicinal chemistry for their three-dimensional structure and ability to bind with biological targets . The stereoselective synthesis of these compounds is crucial for creating pharmaceuticals that are more effective and have fewer side effects. Researchers have developed novel synthetic strategies to form these entities in a stereoselective manner, which is a significant objective in organic and medicinal chemistry .

Drug Discovery: Spirocyclic Structures

The unique spirocyclic structure of this compound improves certain physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability compared to monocyclic structures . This makes it a desirable scaffold for drug discovery, allowing access to relatively underexplored chemical space and novel intellectual property (IP) space .

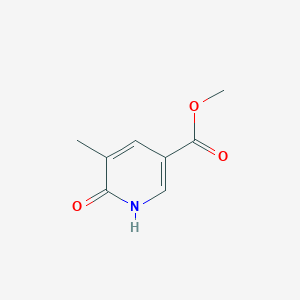

Biological Activity: Pharmacological Properties

Spirooxindole derivatives exhibit a variety of pharmacological activities. They have been found to possess antimicrobial, anticancer, antiviral, anticonvulsant, anti-inflammatory, and anti-HIV properties . This broad spectrum of biological activities makes them valuable for the development of new therapeutic agents.

Natural Product Synthesis: Alkaloid Derivatives

Natural products with spirooxindole scaffolds, such as cipargamin and horsifiline, have shown significant medicinal properties, including anti-malarial and analgesic effects . The compound can serve as an intermediate or final product in the total synthesis of these complex natural products.

Catalysis: Development of Enantioselective Methodologies

The compound is also used as a model for the development of enantioselective catalytic methodologies . Its complex structure challenges chemists to create novel catalytic methods that can selectively synthesize one enantiomer over the other, which is vital for producing effective drugs.

Combinatorial Chemistry: Library Construction

Due to its privileged template as a spiro-skeleton, 2’-Oxospiro[cyclopropane-1,3’-indoline]-2-carboxylic acid is used in combinatorial chemistry for preparing libraries of compounds . These libraries are screened for biological activity, accelerating the discovery of new drugs.

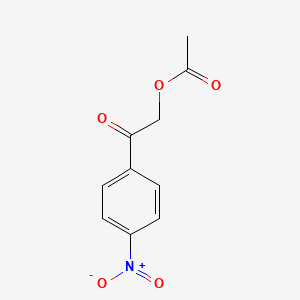

Mechanism of Action

Target of Action

Similar oxospiro compounds have been found to inhibitEpidermal Growth Factor Receptor (EGFR) , which plays a crucial role in cell proliferation and survival.

Mode of Action

This inhibition likely occurs through the compound binding to the active site of the EGFR, preventing its activation and subsequent downstream signaling .

Biochemical Pathways

Inhibition of egfr typically affects pathways involved in cell proliferation, survival, and differentiation . This can lead to the suppression of cancer cell growth in cases where EGFR is overexpressed or mutated.

Pharmacokinetics

Similar compounds have shown acceptable lipophilicity, gastrointestinal tract (git) absorption, and blood-brain barrier penetration characteristics , which could impact the bioavailability of the compound.

Result of Action

Similar compounds have shown promising antiproliferative effects against various cancer cell lines . These effects are likely due to the inhibition of EGFR, leading to the suppression of cell proliferation and induction of apoptosis .

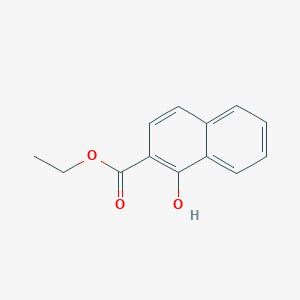

properties

IUPAC Name |

2-oxospiro[1H-indole-3,2'-cyclopropane]-1'-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c13-9(14)7-5-11(7)6-3-1-2-4-8(6)12-10(11)15/h1-4,7H,5H2,(H,12,15)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQBMGVVIMKVWJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C12C3=CC=CC=C3NC2=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid | |

CAS RN |

67503-08-6 |

Source

|

| Record name | 2'-oxo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1313940.png)

![Imidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1313946.png)